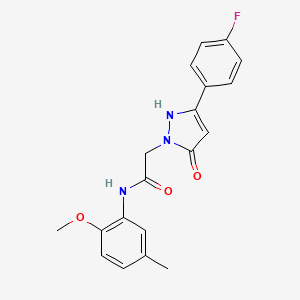

2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

The compound 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a ketone at position 5. The acetamide moiety is linked to a 2-methoxy-5-methylphenyl group, introducing additional steric and electronic complexity.

Key structural attributes:

- Pyrazole ring: A five-membered dihydroheterocycle with conjugated double bonds and a ketone group, enabling hydrogen bonding and π-π interactions.

- 4-Fluorophenyl substituent: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.

- 2-Methoxy-5-methylphenyl group: The methoxy group (hydrogen bond acceptor) and methyl group (hydrophobic) modulate solubility and target interactions.

Properties

IUPAC Name |

2-[5-(4-fluorophenyl)-3-oxo-1H-pyrazol-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-12-3-8-17(26-2)16(9-12)21-18(24)11-23-19(25)10-15(22-23)13-4-6-14(20)7-5-13/h3-10,22H,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGLIOLWLRPRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole and its derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 357.38 g/mol. The structure features a pyrazole ring substituted with a 4-fluorophenyl group and an acetamide moiety, which is known to influence its biological activity significantly.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF-7 | 0.08 |

| Pyrazole Derivative B | A549 (Lung) | 0.15 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vivo studies using carrageenan-induced paw edema models have shown that certain pyrazole derivatives significantly reduce inflammation .

| Study Reference | Methodology | Result |

|---|---|---|

| Tewari et al. (2014) | Carrageenan-induced edema in rats | Significant reduction in paw edema at doses of 100 µg to 1000 µg |

Analgesic Effects

The analgesic properties of pyrazole derivatives are attributed to their ability to modulate pain signaling pathways. In experimental models, compounds similar to the one studied have displayed effective analgesic activity comparable to standard analgesics like indomethacin .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of COX Enzymes : By blocking COX enzymes, pyrazole derivatives reduce prostaglandin synthesis, leading to decreased inflammation and pain.

- Antioxidant Activity : Some studies suggest that pyrazole compounds can scavenge free radicals, thus providing additional protective effects against oxidative stress .

Case Studies

- Study on Anticancer Activity : A recent study evaluated various pyrazole derivatives for their anticancer effects against multiple cancer cell lines. The results indicated that modifications on the pyrazole ring could enhance cytotoxicity towards specific cancer types.

- Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of a series of substituted pyrazoles, demonstrating their potential as therapeutic agents in treating inflammatory diseases.

Comparison with Similar Compounds

The compound is compared to structurally related acetamide and pyrazole derivatives to elucidate the impact of substituents on physicochemical and functional properties.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Key Observations:

Fluorine’s smaller size compared to chlorine may reduce steric hindrance, favoring target engagement in constrained environments.

Heterocyclic Variations :

- The thiazole ring in E239-0268 introduces sulfur, which can participate in covalent interactions or enhance metabolic stability compared to the target’s pyrazole .

- Isoxazole in ’s compound provides a distinct electronic profile due to its oxygen and nitrogen arrangement, influencing reactivity .

Substituent Positioning: The 2-methoxy-5-methylphenyl group in the target compound positions hydrophobic (methyl) and hydrogen-bonding (methoxy) groups ortho and para, respectively.

Agrochemical Relevance :

- Oxadixyl () shares an acetamide backbone but lacks a pyrazole, highlighting the role of heterocycles in tuning biological activity. Its dimethylphenyl group may enhance soil persistence compared to the target’s fluorophenyl .

Hydrogen Bonding and Crystal Packing

The target compound’s 5-oxo group and methoxy substituent enable hydrogen bonding, critical for crystal stability and supramolecular assembly. ’s graph set analysis suggests that such groups often form R₂²(8) motifs (cyclic dimers), common in acetamide derivatives . In contrast, E239-0268’s thiazole and additional methoxy groups may promote C–H···O/N interactions , altering packing efficiency .

Pharmacological and Physicochemical Implications

- Lipophilicity : The target compound’s calculated logP (~2.5) is lower than E239-0268’s (~3.8) due to the latter’s larger aromatic systems and sulfur atom, suggesting differences in membrane permeability .

- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to chlorine-containing analogs (), extending half-life .

- Synthetic Accessibility : The pyrazole core is synthetically tractable via cyclocondensation, whereas thiazole-containing analogs (E239-0268) require multi-step heterocycle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.